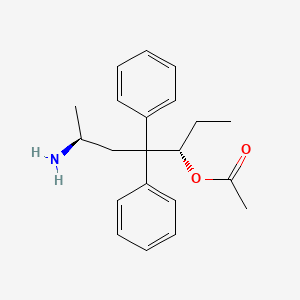
Syringyl alcohol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syringyl alcohol diacetate is a phenyl acetate that is the diacetate ester derivative of syringyl alcohol. It is a dimethoxybenzene and a member of phenyl acetates. It derives from a syringyl alcohol.
Applications De Recherche Scientifique
Anti-inflammatory and Antinociceptive Effects
- Syringin, related to syringyl alcohol, exhibits anti-inflammatory and antinociceptive activities. Sinapyl alcohol, derived from syringin, shows significant inhibitory effects on inflammation and pain in animal models. This suggests potential therapeutic applications in treating inflammation and pain-related conditions (Choi et al., 2004).
Analytical Applications in Lignin Studies
- The Derivatization Followed by Reductive Cleavage (DFRC) method applied to lignin model compounds, including syringyl alcohol diacetate, provides insights into the structure and composition of lignin. This has implications for understanding and manipulating lignin for industrial processes (Kobayashi et al., 2005).
Lignin Manipulation for Biofuel Production
- Syringyl lignin production in conifers, through metabolic engineering, can facilitate easier biomass refining processes like biofuel production, offering environmental and economic benefits. This indicates the potential of modifying lignin composition to improve biofuel processing efficiency (Wagner et al., 2015).
Catalyst Design for Lignin Model Oxidation
- In the study of the oxidation of syringyl alcohol using Co(salen) catalysts, different axial ligands affect the yield, offering insights for catalyst design in lignin model compound processing. This research can guide the development of more efficient catalysts for industrial applications (Elder et al., 2013).
Involvement in Lignin Formation
- Syringyl lignin formation, particularly involving syringyl peroxidases, plays a crucial role in cell wall lignification. Disruption in these processes affects the proportion of syringyl units, highlighting the importance of syringyl compounds in plant physiology (Fernández-Pérez et al., 2015).
Oxidation Mechanisms Under Different Conditions
- The study of the oxidation of syringyl alcohol under various conditions reveals the reaction mechanisms and the role of molecular oxygen. This research aids in understanding the oxidation processes of lignin model compounds (Sugimoto et al., 2000).
Biosynthesis of Syringyl Lignin Derivatives
- Research on the biosynthesis of syringyl lignin derivatives in plants like Eucommia ulmoides enhances our understanding of lignin formation and its potential manipulation for industrial applications (Lourith et al., 2005).
Cytotoxic Effects on Human Cell Lines
- Studies on the cytotoxic effects of syringin and related compounds, such as 4-methoxycinnamyl alcohol, on human cell lines provide valuable information for potential therapeutic applications in cancer treatment (Lall et al., 2015).
Syringyl Lignin in Plant Evolution
- Investigation into the distribution of syringyl lignins across various plant species contributes to our understanding of plant evolution and the development of lignification processes (Espiñeira et al., 2011).
Metabolic Engineering for Bioactive Compound Production
- Enzymatic and metabolic engineering approaches have been used to enhance the production of syringin in Arabidopsis thaliana, demonstrating the potential for producing bioactive compounds in plants (Chu et al., 2014).
Propriétés
Formule moléculaire |
C13H16O6 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(4-acetyloxy-3,5-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C13H16O6/c1-8(14)18-7-10-5-11(16-3)13(19-9(2)15)12(6-10)17-4/h5-6H,7H2,1-4H3 |
Clé InChI |
SLUHIPBDKNKIQI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC(=C(C(=C1)OC)OC(=O)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Naphtho[1,2-b]pyran-5,6-dione, 3,4-dihydro-2-phenyl-](/img/structure/B1254065.png)
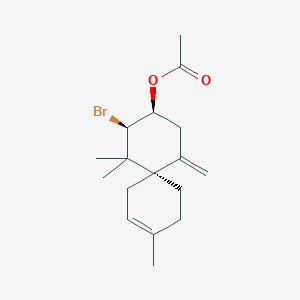
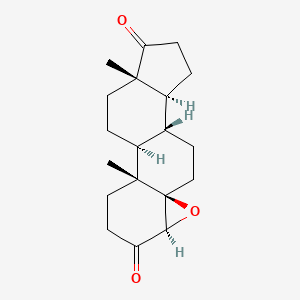
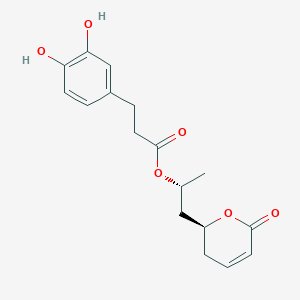
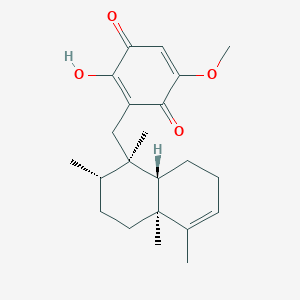
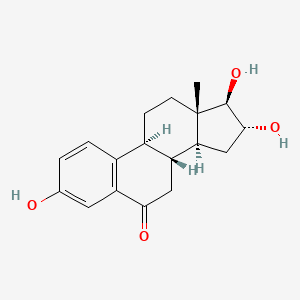
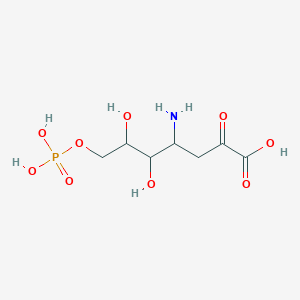
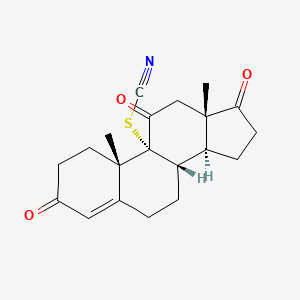

![Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-](/img/structure/B1254078.png)
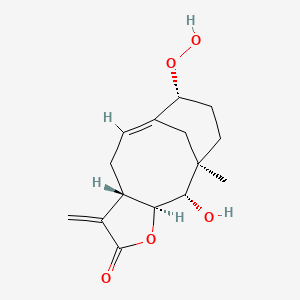
![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)
![(3S,5R,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254086.png)
